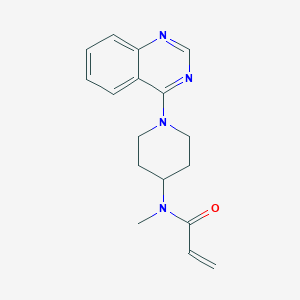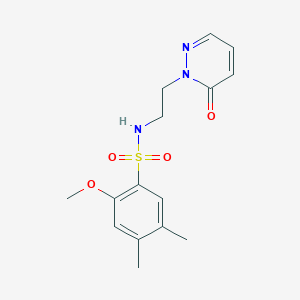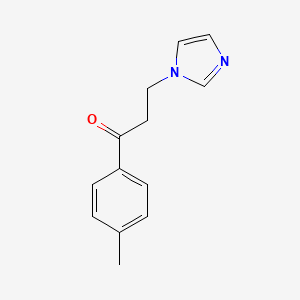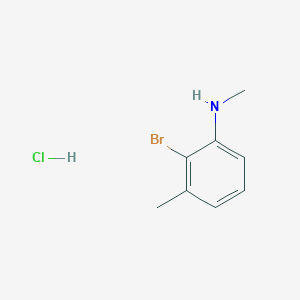
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. Q-VD-OPh is a synthetic compound that was first synthesized in 2004 by a team of researchers at the University of Michigan. Since then, Q-VD-OPh has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide works by inhibiting the activity of caspases. Caspases are enzymes that play a key role in programmed cell death (apoptosis). N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide binds to the active site of caspases and prevents them from cleaving their substrates, thereby inhibiting apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide can inhibit apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells. N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide is its specificity for caspases. N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide selectively inhibits caspases without affecting other enzymes or cellular processes. This makes it a valuable tool for investigating the role of caspases in various cellular processes. However, one limitation of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide is its potential toxicity. Studies have shown that high concentrations of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide can be toxic to cells, and care must be taken to ensure that the concentration used in experiments is appropriate.
未来方向
There are several potential future directions for research on N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide. One area of interest is the development of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide derivatives that are more potent or have improved pharmacokinetic properties. Another area of interest is the investigation of the role of caspases in various diseases, including cancer and inflammatory diseases. Finally, N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide may have potential applications in the development of novel therapeutics for these diseases.
合成方法
The synthesis of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide involves several steps, including the reaction of 4-piperidone with 4-chloroaniline to form 4-(4-chlorophenyl)piperidin-4-ol. This compound is then reacted with 2-bromoacetyl bromide to form 4-(4-chlorophenyl)-1-(2-bromoacetyl)piperidine. The final step involves the reaction of this compound with N-methylanthranilic acid to form N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide.
科学研究应用
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide has been widely used in scientific research to investigate its potential applications in various fields. One of the most promising applications of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide is in the field of cancer research. Studies have shown that N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide can inhibit the activity of caspases, which are enzymes that play a key role in programmed cell death (apoptosis). This makes N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
N-methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-16(22)20(2)13-8-10-21(11-9-13)17-14-6-4-5-7-15(14)18-12-19-17/h3-7,12-13H,1,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQMVTGORPYROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=CC=CC=C32)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)


![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)




![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)
![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)
